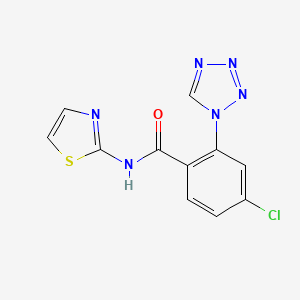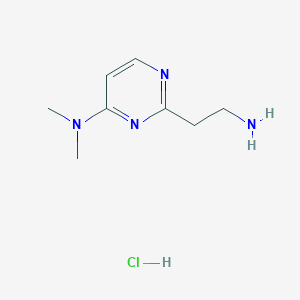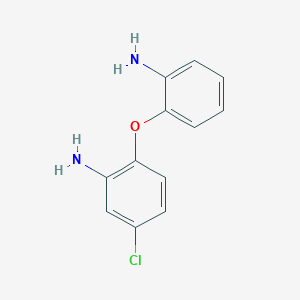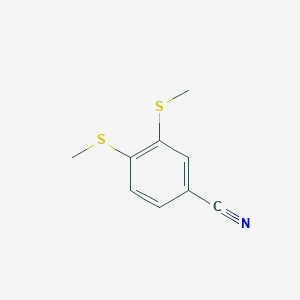![molecular formula C31H44O4 B12626079 Hexadecyl 4-[(4-formylphenoxy)methyl]benzoate CAS No. 920982-14-5](/img/structure/B12626079.png)
Hexadecyl 4-[(4-formylphenoxy)methyl]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexadecyl 4-[(4-formylphenoxy)methyl]benzoate is a chemical compound with the molecular formula C({30})H({42})O(_{4}) It is known for its unique structure, which includes a hexadecyl chain and a benzoate group linked through a formylphenoxy moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Hexadecyl 4-[(4-formylphenoxy)methyl]benzoate typically involves the esterification of 4-[(4-formylphenoxy)methyl]benzoic acid with hexadecanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can ensure the consistent quality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Hexadecyl 4-[(4-formylphenoxy)methyl]benzoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzoate group can participate in nucleophilic substitution reactions, where the ester linkage can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Hydrochloric acid, sodium hydroxide, and various nucleophiles.
Major Products Formed
Oxidation: 4-[(4-carboxyphenoxy)methyl]benzoic acid.
Reduction: Hexadecyl 4-[(4-hydroxymethylphenoxy)methyl]benzoate.
Substitution: 4-[(4-hydroxyphenoxy)methyl]benzoic acid and hexadecanol.
Wissenschaftliche Forschungsanwendungen
Hexadecyl 4-[(4-formylphenoxy)methyl]benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a surfactant in biological systems and its interactions with cell membranes.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of cosmetics and personal care products for its emulsifying properties.
Wirkmechanismus
The mechanism of action of Hexadecyl 4-[(4-formylphenoxy)methyl]benzoate involves its interaction with biological membranes. The hexadecyl chain allows it to integrate into lipid bilayers, while the formylphenoxy moiety can interact with proteins and other biomolecules. This dual functionality makes it a versatile compound for various applications, including drug delivery and membrane studies.
Vergleich Mit ähnlichen Verbindungen
Hexadecyl 4-[(4-formylphenoxy)methyl]benzoate can be compared with other similar compounds such as:
Hexadecyl benzoate: Lacks the formylphenoxy group, making it less versatile in chemical reactions.
4-[(4-formylphenoxy)methyl]benzoic acid: Lacks the hexadecyl chain, reducing its amphiphilic properties.
Hexadecyl 4-hydroxybenzoate: Contains a hydroxyl group instead of a formyl group, altering its reactivity and applications.
The uniqueness of this compound lies in its combination of a long alkyl chain and a reactive formyl group, providing a balance of hydrophobic and hydrophilic properties that can be tailored for specific applications.
Eigenschaften
CAS-Nummer |
920982-14-5 |
|---|---|
Molekularformel |
C31H44O4 |
Molekulargewicht |
480.7 g/mol |
IUPAC-Name |
hexadecyl 4-[(4-formylphenoxy)methyl]benzoate |
InChI |
InChI=1S/C31H44O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-24-34-31(33)29-20-16-28(17-21-29)26-35-30-22-18-27(25-32)19-23-30/h16-23,25H,2-15,24,26H2,1H3 |
InChI-Schlüssel |
NFZNHEYRIDZFIX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCOC(=O)C1=CC=C(C=C1)COC2=CC=C(C=C2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[[3-bromo-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]methyl]-1-(furan-2-yl)methanamine;hydrochloride](/img/structure/B12626003.png)


![Methyl 4-nitro-3-[(oxolan-3-yl)oxy]benzoate](/img/structure/B12626035.png)
![2-methoxyethyl N-[2-amino-4-[(5-chlorothiophen-2-yl)methoxy]phenyl]carbamate](/img/structure/B12626036.png)

![5-[(1-Methyl-1H-benzimidazol-2-yl)sulfanyl]furan-2-carbaldehyde](/img/structure/B12626053.png)




![11-[(11-Hydroxyundecyl)disulfanyl]undecanoic acid](/img/structure/B12626072.png)

